(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
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Overview
Description
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that features a brominated thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include reduced oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((5-Chlorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Fluorothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
- (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one
Uniqueness
Compared to its analogs, (Z)-4-((5-Bromothiophen-2-yl)methylene)-2-methyloxazol-5(4H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and allow for further functionalization. The bromine atom also influences the electronic properties of the compound, making it distinct from its chloro, fluoro, and methyl analogs .
Properties
Molecular Formula |
C9H6BrNO2S |
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Molecular Weight |
272.12 g/mol |
IUPAC Name |
(4Z)-4-[(5-bromothiophen-2-yl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H6BrNO2S/c1-5-11-7(9(12)13-5)4-6-2-3-8(10)14-6/h2-4H,1H3/b7-4- |
InChI Key |
WWHIQAMCGHDCNY-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(S2)Br)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(S2)Br)C(=O)O1 |
Origin of Product |
United States |
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